4,4'-Benzene-1,4-diylbisbut-3-en-2-one

Description

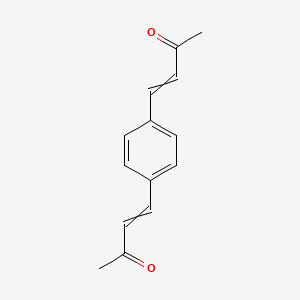

4,4'-Benzene-1,4-diylbisbut-3-en-2-one (CAS: 13505-46-9) is a conjugated diketone derivative featuring a central benzene ring para-substituted with two but-3-en-2-one groups. Its molecular formula is C₁₄H₁₄O₂, with a molecular weight of 214.26 g/mol . The compound is also known by synonyms such as 1,4-bis-(3-oxo-3-phenyl-propionyl)-benzene and exhibits a planar, symmetric structure due to the extended π-conjugation between the aromatic ring and the α,β-unsaturated ketone moieties.

Properties

Molecular Formula |

C14H14O2 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

4-[4-(3-oxobut-1-enyl)phenyl]but-3-en-2-one |

InChI |

InChI=1S/C14H14O2/c1-11(15)3-5-13-7-9-14(10-8-13)6-4-12(2)16/h3-10H,1-2H3 |

InChI Key |

HMMREUHYFATSFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)C=CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Benzene-1,4-diylbisbut-3-en-2-one typically involves the reaction of benzene-1,4-dicarbaldehyde with but-3-en-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the aldol condensation reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Benzene-1,4-diylbisbut-3-en-2-one may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,4’-Benzene-1,4-diylbisbut-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones.

Reduction: Reduction reactions can convert the enone groups to alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation reactions.

Major Products

Oxidation: Formation of diketones.

Reduction: Formation of diols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,4’-Benzene-1,4-diylbisbut-3-en-2-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism of action of 4,4’-Benzene-1,4-diylbisbut-3-en-2-one involves its interaction with various molecular targets. The enone groups can act as Michael acceptors, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of proteins and other biomolecules, potentially altering their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from related aromatic ketones and conjugated systems. Below is a comparative analysis with key analogs:

Benzylideneacetone (CAS: 1896-62-4)

- Molecular Formula : C₁₀H₁₀O

- Molecular Weight : 146.19 g/mol

- Structure : A single α,β-unsaturated ketone group attached to a benzene ring.

- Key Differences :

- Benzylideneacetone is smaller and less polar due to the absence of a second ketone group.

- Applications: Widely used as a photosensitizer and crosslinker in polymer chemistry .

- Reactivity: Undergoes Michael addition and Diels-Alder reactions but lacks the bifunctional reactivity of 4,4'-Benzene-1,4-diylbisbut-3-en-2-one.

1,9-Diphenylnona-1,3,6,8-tetraen-5-one (CAS: 5409-33-4)

- Molecular Formula : C₂₁H₁₈O

- Molecular Weight : 286.37 g/mol

- Structure : An extended conjugated system with alternating double bonds and a central ketone.

- Key Differences: Longer conjugation length enhances UV absorption and photostability. Applications: Potential use in organic electronics or as a fluorescent probe, whereas this compound may prioritize rigidity for framework materials .

Bis Maleimide Derivatives (e.g., Compounds 1 and 2 in )

- Structure : Azo-linked maleimides synthesized via diazonium coupling.

- Key Differences: Functional Groups: Maleimides contain electron-deficient C=C bonds and amide groups, unlike the ketone-rich structure of this compound. Reactivity: Maleimides undergo radical polymerization or nucleophilic additions, while the diketone structure favors enolate formation or cycloadditions .

Data Table: Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.